1,3-Dichloro-4-isopropoxy-2-methylbenzene
Description
1,3-Dichloro-4-isopropoxy-2-methylbenzene is a chlorinated aromatic compound featuring two chlorine atoms at positions 1 and 3, an isopropoxy group (-OCH(CH₃)₂) at position 4, and a methyl group (-CH₃) at position 2. Its molecular formula is C₁₀H₁₁Cl₂O, with a molecular weight of approximately 223.10 g/mol.
Properties
IUPAC Name |
1,3-dichloro-2-methyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-6(2)13-9-5-4-8(11)7(3)10(9)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWOXUWJVQKMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Dichloro-4-isopropoxy-2-methylbenzene typically involves the chlorination of 4-isopropoxy-2-methylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 1 and 3 positions of the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dichloro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-dimethoxy-4-isopropoxy-2-methylbenzene .
Scientific Research Applications
1,3-Dichloro-4-isopropoxy-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research on this compound includes its potential use as a precursor for the development of new drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 1,3-Dichloro-4-isopropoxy-2-methylbenzene with two related compounds from the provided evidence:
Key Observations:
The isopropoxy group (-OCH(CH₃)₂) introduces steric bulk and moderate electron-donating resonance effects, contrasting with the purely alkyl substituents in 1-Chloro-3-isopropyl-4-methylbenzene. The methyl group at position 2 in the target compound may induce steric hindrance, affecting regioselectivity in reactions compared to the methyl group at position 4 in ’s compound.
Molecular Weight and Polarity :
- The target compound’s higher molecular weight (~223 g/mol) compared to 1-Chloro-3-isopropyl-4-methylbenzene (~168 g/mol) suggests differences in volatility and solubility. The presence of two chlorines and an ether oxygen likely increases polarity, enhancing solubility in polar aprotic solvents.
Applications: 1-Chloro-3-isopropyl-4-methylbenzene () is used as an intermediate in organic synthesis, possibly for pharmaceuticals or fragrances . The target compound’s dual chlorine substituents may make it suitable as a pesticide precursor or stabilizing agent in polymer chemistry.
Electronic and Reactivity Profiles
Electron-Withdrawing vs. Electron-Donating Groups :
- The chlorine atoms in the target compound deactivate the benzene ring toward electrophilic substitution but direct incoming electrophiles to positions ortho/para to themselves.
- The isopropoxy group activates the ring via resonance donation, creating competing electronic effects. This interplay may result in unique reactivity compared to compounds with only alkyl (e.g., ) or ether groups (e.g., ).
- In contrast, 2-Isopropoxy-1,3-diisopropylbenzene () has larger isopropyl groups, which may further reduce reactivity due to increased bulk.
Biological Activity
Overview of 1,3-Dichloro-4-isopropoxy-2-methylbenzene
This compound, also known as a chlorinated aromatic compound, is recognized for its potential biological activities, particularly in the context of environmental toxicology and pharmacology. Its chemical structure suggests it may interact with biological systems in various ways.
- Molecular Formula : C10H10Cl2O
- Molecular Weight : 233.09 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be analyzed through its effects on various biological systems:
1. Toxicity Studies
- Acute Toxicity : Research indicates that chlorinated aromatic compounds can exhibit high toxicity to aquatic organisms. For instance, studies have shown that exposure to similar compounds leads to significant mortality rates in fish and invertebrates.
- Chronic Toxicity : Long-term exposure may result in bioaccumulation and chronic effects on reproduction and growth in aquatic species.
2. Endocrine Disruption
- Some chlorinated compounds have been identified as endocrine disruptors. This means they can interfere with hormonal systems, potentially leading to reproductive and developmental issues in wildlife and humans.
3. Antimicrobial Activity
- Preliminary studies suggest that certain chlorinated aromatic compounds may possess antimicrobial properties. This could be relevant for developing new antibacterial or antifungal agents.
Case Study 1: Aquatic Toxicity
A study conducted on the effects of chlorinated aromatic compounds on freshwater fish revealed that exposure to this compound resulted in altered behavior and increased mortality rates. The study emphasized the need for further investigation into the compound's impact on aquatic ecosystems.
Case Study 2: Endocrine Disruption
Research examining the endocrine-disrupting potential of various chlorinated compounds found that this compound exhibited significant binding affinity to estrogen receptors. This suggests a potential risk for reproductive health in exposed populations.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Aquatic Toxicity | Significant mortality in fish at low concentrations |
| Study B | Endocrine Disruption | High binding affinity to estrogen receptors |
| Study C | Antimicrobial Activity | Inhibition of bacterial growth at specific concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
